molecular formula C16H10ClN3OS3 B12912604 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione CAS No. 84586-83-4

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione

Cat. No.: B12912604
CAS No.: 84586-83-4
M. Wt: 391.9 g/mol
InChI Key: IMZWTCDBEGVVHZ-UHFFFAOYSA-N
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Description

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzoxazole ring, a thiadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, DNA, and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key metabolic pathways in microorganisms or cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylthio)-1-(4-methylphenyl)ethanone.

    Thiadiazole Derivatives: Compounds like 2-(4-chlorophenyl)-5-(1,3,4-thiadiazol-2-ylthio)benzoxazole.

Uniqueness

3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to its combination of benzoxazole and thiadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-((1,3-Benzoxazol-2-ylthio)methyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2(3H)-thione is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of this compound is C16H10ClN3OSC_{16}H_{10}ClN_3OS, and it features a complex structure that includes both benzoxazole and thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.

1. Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. Studies have reported that compounds containing the thiadiazole scaffold can inhibit cell proliferation in various cancer cell lines.

  • In Vitro Studies : The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. Results indicated a potent cytotoxic effect with median inhibitory concentration (IC50) values significantly lower than those of standard drugs like 5-Fluorouracil .
Cell LineIC50 Value (µM)Reference
MCF-715
HepG220

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Various studies have reported its efficacy against a range of bacterial strains.

  • Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, the compound exhibits several other biological activities:

  • Anti-inflammatory : Compounds in the thiadiazole family have been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
  • Antidiabetic : Some derivatives have shown potential in lowering blood glucose levels in diabetic models.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Anticonvulsant Activity : A study evaluated the anticonvulsant potential of various thiadiazole derivatives, including the target compound. Results indicated significant activity in animal models using PTZ-induced seizures .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of thiadiazole derivatives against oxidative stress-induced neuronal damage. The compound demonstrated a protective effect on neuronal cells in vitro .

Properties

CAS No.

84586-83-4

Molecular Formula

C16H10ClN3OS3

Molecular Weight

391.9 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanylmethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C16H10ClN3OS3/c17-11-7-5-10(6-8-11)14-19-20(16(22)24-14)9-23-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2

InChI Key

IMZWTCDBEGVVHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCN3C(=S)SC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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